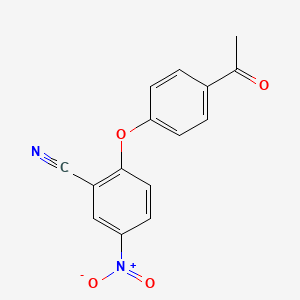
Methyl Aziridine-2-carboxylate
Übersicht
Beschreibung
Methyl Aziridine-2-carboxylate is a chiral building block that is commonly used in the organic stereoselective synthesis of various compounds, including anticancer agents, antibiotics, and enzyme inhibitors . It is commonly used as an electrophilic aziridination reagent in organic synthesis .
Synthesis Analysis
Methyl Aziridine-2-carboxylate is synthesized and tested as PDIA1 inhibitors . It is also used for the synthesis of chiral aziridines from alkenes . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of Methyl Aziridine-2-carboxylate is C4H7NO2 . The structure of this compound can be found in various databases .
Chemical Reactions Analysis
Methyl Aziridine-2-carboxylate is used as an electrophilic aziridination reagent in organic synthesis . It has been used in the synthesis of new metallacycles and carbine complexes . More details about the chemical reactions involving Methyl Aziridine-2-carboxylate can be found in the referenced papers .
Physical And Chemical Properties Analysis
Methyl Aziridine-2-carboxylate is a liquid at 20 degrees Celsius . It has a molecular weight of 101.10 g/mol . It has a boiling point of 143 °C and a flash point of 25 °C . More details about the physical and chemical properties of Methyl Aziridine-2-carboxylate can be found in the referenced sources .
Wissenschaftliche Forschungsanwendungen
Synthetic Utility
“Methyl Aziridine-2-carboxylate” is known for its great potential from both synthetic and pharmacological points of view . It’s used in the development of new methodologies for the preparation and transformation of aziridine compounds . The inherent reactivity of these three-membered functional groups makes them challenging, yet interesting for researchers .
Biological Applications
Aziridine derivatives, including “Methyl Aziridine-2-carboxylate”, have shown promising biological activities . They are used in the synthesis of 4–7 membered heterocycles of pharmaceutical interest .
Ring Opening Procedure
“Methyl Aziridine-2-carboxylate” can be used in aziridine ring opening procedures . For instance, Doyle and co-workers reported an aziridine ring opening procedure with methyl/1°/2° aliphatic alcohols activated as benzaldehyde dialkyl acetals .
PDIA1 Inhibitors
Aziridine-2-carboxylic acid derivatives, including “Methyl Aziridine-2-carboxylate”, have been synthesized and tested as PDIA1 inhibitors . These compounds have been found to be weak to moderately active PDIA1 inhibitors .
Anticancer Agents
“Methyl Aziridine-2-carboxylate” has attracted attention due to its low toxicity and potential as an anticancer agent . It’s speculated that under physiological pH, it selectively alkylates only thiol groups of cancer cell surface proteins .
Enzyme Inhibitors
“Methyl Aziridine-2-carboxylate” is commonly used in the organic stereoselective synthesis of various compounds, including enzyme inhibitors .
Antibiotics
“Methyl Aziridine-2-carboxylate” is also used in the synthesis of antibiotics . Its chiral properties make it a valuable building block in the creation of these compounds .
Total Synthesis of α-C-Mannosyltryptophan
“Methyl Aziridine-2-carboxylate” can be used as a reactant in the total synthesis of α-C-mannosyltryptophan (C-Man-Trp), a naturally occurring C-glycosylamino acid .
Safety and Hazards
Zukünftige Richtungen
Future research on Methyl Aziridine-2-carboxylate could focus on improving the synthesis process, understanding its mechanism of action, and exploring its potential applications in various fields . More details about the future directions of research on Methyl Aziridine-2-carboxylate can be found in the referenced papers .
Wirkmechanismus
- The compound’s primary targets are nucleophiles, including carbon, sulfur, oxygen, nitrogen, and halogen atoms. These nucleophiles react with the activated aziridine ring, leading to ring opening products .
- When treated with incoming nucleophiles, the aziridine ring undergoes ring opening, resulting in the formation of new bonds. For instance, indoles play a vital role in the regioselective ring opening of aziridine-2-carboxylates, leading to the synthesis of \(\beta\)-substituted amino acid derivatives .
- The nucleophilic ring opening reactions of aziridines yield diverse building blocks, such as tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, and oxazolidines. These intermediates contribute to the synthesis of biologically and pharmaceutically important compounds .
- However, its chiral nature and reactivity make it a valuable reagent for synthesizing chiral aziridines from alkenes .
- The compound’s action leads to the formation of various derivatives, including amino acids and peptides. It serves as an intermediate for synthesizing biologically active molecules and pharmaceuticals .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Eigenschaften
IUPAC Name |
methyl aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336606 | |
| Record name | Methyl Aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Aziridine-2-carboxylate | |
CAS RN |
5950-34-5 | |
| Record name | Methyl Aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Aziridine-2-carboxylate (stabilized with HQ) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)




